molecular formula C12H17NO3S B2863441 Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid CAS No. 2253629-94-4

Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid

Cat. No. B2863441
M. Wt: 255.33
InChI Key: WQNOLMKFOGJZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications in various fields.

Scientific Research Applications

Synthesis and Bioisostere Applications

Bicyclo[1.1.1]pentanes are recognized as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes due to their ability to mimic these groups' spatial and electronic properties while offering improved metabolic stability and solubility. The development of methods to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been reported, showcasing the ability to tolerate a variety of functional groups and efficiently incorporate pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold. This advancement significantly streamlines the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks, highlighting the utility of these compounds in drug discovery and development (Hughes et al., 2019).

Enantioenriched Synthesis

Efforts in medicinal chemistry have also focused on the synthesis of enantioenriched α-chiral bicyclo[1.1.1]pentanes, as these compounds serve as useful surrogates for para-substituted arenes, alkynes, and tert-butyl groups. An efficient route to α-chiral bicyclo[1.1.1]pentanes has been developed via highly diastereoselective asymmetric enolate functionalization, further applying this chemistry to the synthesis of bicyclo[1.1.1]pentane analogues of phenylglycine and tarenflurbil, demonstrating the significant potential of these structures in the development of novel therapeutics (Wong et al., 2019).

Functionalization and Derivatization

The functionalization of bicyclo[1.1.1]pentanes has been a topic of considerable interest, with methodologies developed for the synthesis of selenoether and thioether functionalized bicyclo[1.1.1]pentanes. These approaches offer broad functional group compatibility, excellent atom economy, and the ability to perform reactions on a gram scale, making them valuable for the preparation of complex molecules for pharmaceutical applications (Wu et al., 2020).

Novel Reaction Methodologies

The exploration of novel reaction methodologies has led to the development of radical multicomponent carboamination of [1.1.1]propellane, providing an efficient method for the synthesis of multifunctionalized bicyclo[1.1.1]pentane derivatives. This process features mild conditions, one-pot operation, and the capability for gram-scale synthesis, highlighting the versatility of bicyclo[1.1.1]pentane derivatives in drug design and chemical synthesis (Kanazawa et al., 2017).

properties

IUPAC Name

bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H9N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5-3-1-2-4(3)5/h2-5H,1H3,(H,8,9,10);3-5H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNOLMKFOGJZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2C1C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid

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